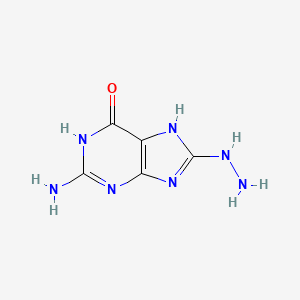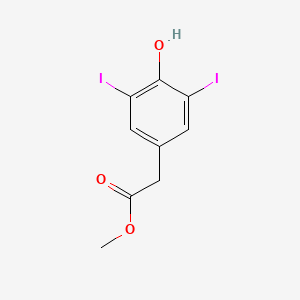![molecular formula C8H11NO2 B569608 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole CAS No. 123208-49-1](/img/structure/B569608.png)
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining pyrano and isoxazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropanoic acid with resorcinol to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol. The resulting compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford the desired pyrano[3,4-c]isoxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrano or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrano and isoxazole derivatives, such as:
- 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
123208-49-1 |
|---|---|
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.181 |
IUPAC-Name |
7,7-dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H11NO2/c1-8(2)7-6(3-4-10-8)5-11-9-7/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KYVYEKPXKLUKCR-UHFFFAOYSA-N |
SMILES |
CC1(C2=NOC=C2CCO1)C |
Synonyme |
7H-Pyrano[3,4-c]isoxazole,4,5-dihydro-7,7-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B569538.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)




